molecular formula C15H12ClN3OS B4179546 N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4179546
M. Wt: 317.8 g/mol
InChI Key: SONDMJHKYPVDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorobenzyl bromide with hydrazine to form 4-chlorobenzyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-thiophenecarboxylic acid chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-thiophenecarboxamide
  • N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-thiophenecarboxamide

Uniqueness

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the thiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 1 4 Chlorophenyl methyl 1H pyrazol 4 yl}thiophene-2-carboxamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, a related pyrazole compound demonstrated an IC50 value of 49.85 µM against various cancer cell lines, indicating potent antitumor activity .

CompoundCell LineIC50 (µM)
Pyrazole DerivativeA549 (Lung)49.85
This compoundHCT116 (Colorectal)TBD

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also well-documented. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives exhibited up to 93% inhibition of IL-6 at concentrations as low as 10 µM .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. Pyrazole derivatives have been reported to possess notable antifungal and antibacterial activities. For example, compounds with similar structures demonstrated effective inhibition against various bacterial strains, suggesting a promising avenue for developing new antimicrobial therapies .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cancer cells and inflammatory pathways. The compound may inhibit key enzymes involved in cell proliferation and inflammation, leading to reduced tumor growth and inflammatory responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in vivo:

  • Antitumor Efficacy : In a study involving xenograft models, a pyrazole derivative showed a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer agent.
  • Inflammation Models : In models of acute inflammation, the administration of pyrazole derivatives resulted in decreased edema and lower levels of inflammatory markers, supporting their use in treating inflammatory diseases.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-12-5-3-11(4-6-12)9-19-10-13(8-17-19)18-15(20)14-2-1-7-21-14/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONDMJHKYPVDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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